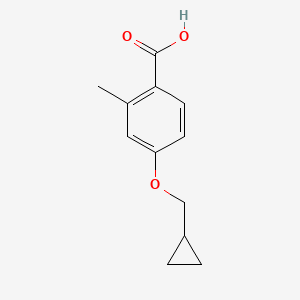

4-(Cyclopropylmethoxy)-2-methylbenzoic acid

Description

4-(Cyclopropylmethoxy)-2-methylbenzoic acid is a benzoic acid derivative featuring a cyclopropylmethoxy substituent at the para position and a methyl group at the ortho position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9H,2-3,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIMGUODOKKOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-methylbenzoic acid typically involves the introduction of the cyclopropylmethoxy group onto the benzene ring followed by the addition of a carboxylic acid group. One common method involves the reaction of 2-methylbenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropylmethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The primary application of 4-(Cyclopropylmethoxy)-2-methylbenzoic acid is as a PDE4 inhibitor . PDE4 plays a critical role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes, including inflammation. By inhibiting PDE4, this compound can increase cAMP levels, leading to reduced inflammation and improved respiratory function.

Table 1: Comparison of PDE4 Inhibitors

| Compound Name | Structure | Approved Use | Mechanism of Action |

|---|---|---|---|

| Roflumilast | Roflumilast | COPD, Psoriasis | Selective PDE4 inhibition |

| Apremilast | Apremilast | Psoriatic Arthritis | Selective PDE4 inhibition |

| This compound | N/A | Under Investigation | Selective PDE4 inhibition |

Clinical Applications

The clinical implications of this compound are primarily centered around its potential use in treating respiratory diseases. Studies have shown that PDE4 inhibitors can significantly reduce inflammation in the airways, making them effective for patients with asthma and COPD.

Case Studies

- COPD Treatment : Clinical trials have demonstrated that compounds like roflumilast reduce exacerbations in COPD patients by targeting inflammatory pathways mediated by cAMP. Similar studies are being conducted with this compound to assess its efficacy and safety profile.

- Asthma Management : In preclinical models, this compound has shown promise in reducing airway hyper-responsiveness and inflammation, indicating its potential utility as an asthma therapeutic.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of epithelial cells stimulated by transforming growth factor-beta 1 (TGF-β1), which plays a role in the pathogenesis of pulmonary fibrosis . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

(a) 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (CAS 1181266-74-9)

- Molecular formula : C₁₁H₁₁FO₃.

- Key differences : Replacement of the methyl group with fluorine at the ortho position.

- Impact : Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5 vs. ~3.0 for the methyl analog). The compound exhibits enhanced metabolic stability due to C-F bond strength, making it suitable for in vivo studies .

(b) 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid (CAS 790695-25-9)

- Molecular formula : C₁₂H₁₁F₃O₃.

- Key differences : Trifluoromethyl group at the ortho position.

- Impact : The strong electron-withdrawing effect of -CF₃ lowers the pKa (~1.9) and increases lipophilicity (logP = 2.8 vs. 2.2 for the methyl analog). This enhances membrane permeability in cellular assays .

(c) 3-[4-(Cyclopropylmethoxy)-3-nitrophenyl]prop-2-enoic acid

- Molecular formula: C₁₃H₁₃NO₅.

- Key differences: Nitro group at the meta position and a propenoic acid side chain.

- Impact : The nitro group introduces redox activity, while the conjugated double bond in the side chain enables π-π stacking interactions. This compound is explored in anticancer research for ROS generation .

Functional Group Modifications

(a) 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (CAS 1909306-16-6)

- Molecular formula: C₉H₁₂ClNO₂.

- Key differences: Aminomethyl group replaces cyclopropylmethoxy.

- Impact : The hydrochloride salt improves water solubility (>50 mg/mL vs. <1 mg/mL for the parent compound). This derivative is used in peptide conjugation and metal-organic frameworks .

(b) 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid

- Molecular formula: C₁₁H₁₂BrNO₂.

- Key differences: Bromine at the para position and cyclopropylamino group.

- Impact: Bromine enhances halogen bonding in protein-ligand interactions, while the cyclopropylamino group introduces basicity (pKa ~8.5). This compound is a precursor in Suzuki-Miyaura cross-coupling reactions .

Heterocyclic Analogs

(a) 4-(Cyclopropylmethoxy)pyrimidine-2-carboxylic acid (CAS 1697314-52-5)

- Molecular formula : C₉H₁₀N₂O₃.

- Key differences : Pyrimidine ring replaces benzene.

- Impact : The nitrogen atoms enable hydrogen bonding with biological targets (e.g., kinases). Reduced logP (1.5 vs. 2.2) limits bioavailability but improves solubility in polar solvents .

(b) Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)benzofuran-4-carboxylate

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP | pKa | Solubility (mg/mL) |

|---|---|---|---|---|

| 4-(Cyclopropylmethoxy)-2-methylbenzoic acid | 206.24 | 2.2 | 3.0 | <1 (water) |

| 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid | 210.20 | 2.5 | 2.5 | 2 (water) |

| 4-(Aminomethyl)-2-methylbenzoic acid HCl | 201.65 | 0.8 | 4.5 | >50 (water) |

| 4-(Cyclopropylmethoxy)pyrimidine-2-carboxylic acid | 194.19 | 1.5 | 2.8 | 10 (DMSO) |

Biological Activity

4-(Cyclopropylmethoxy)-2-methylbenzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound possesses a benzoic acid structure with a cyclopropylmethoxy substituent at the para position and a methyl group at the ortho position. This configuration may influence its interaction with biological targets.

The biological activity of this compound primarily involves modulation of enzyme activity and receptor interactions. Compounds with similar structures have shown potential as inhibitors or modulators in various biological pathways, including anti-inflammatory responses and cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokines. The mechanism often involves blocking pathways that lead to inflammation, potentially through inhibition of phosphodiesterases or other inflammatory mediators .

- Antitumor Activity : Compounds in the same class have demonstrated selective cytotoxicity against tumor cells without affecting normal cells, suggesting a potential application in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Phospholipase A2

A study investigating the inhibition of lysosomal phospholipase A2 by various small molecules indicated that compounds structurally related to this compound could effectively modulate enzyme activity, leading to reduced inflammatory responses in cellular models .

Case Study: Antitumor Efficacy

Research involving compounds with similar structural motifs has shown promising results in inhibiting the proliferation of breast cancer cells. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis in malignant cells .

Toxicity and Safety Profile

Preliminary studies on toxicity highlight that compounds similar to this compound generally exhibit low cytotoxicity towards normal human cells at therapeutic concentrations. For instance, compounds evaluated for larvicidal activity showed no significant toxicity towards mammalian cells at effective doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.